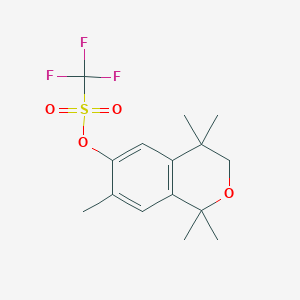
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C15H19F3O4S. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to an isochromene ring system.
Méthodes De Préparation
The synthesis of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate typically involves the reaction of 1,1,4,4,7-pentamethyl-3H-isochromene with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound can be used to introduce new functional groups into organic molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate include other trifluoromethanesulfonate esters and isochromene derivatives. For example:
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other sulfonate esters.
Propriétés
Numéro CAS |
786690-11-7 |
|---|---|
Formule moléculaire |
C15H19F3O4S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H19F3O4S/c1-9-6-11-10(13(2,3)8-21-14(11,4)5)7-12(9)22-23(19,20)15(16,17)18/h6-7H,8H2,1-5H3 |
Clé InChI |
XMFLPEXCIIJGQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)C(COC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
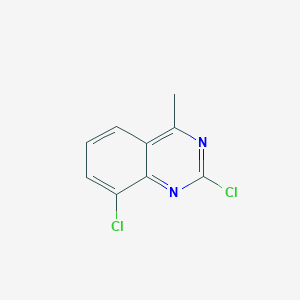
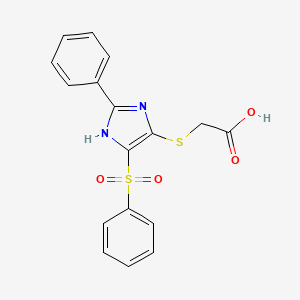
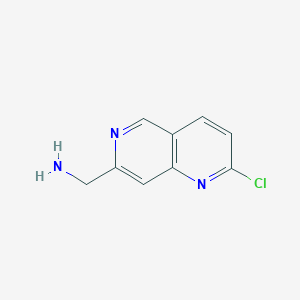
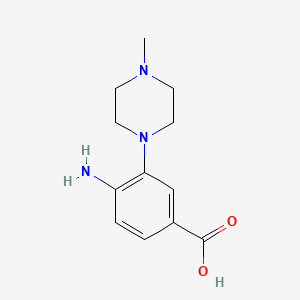
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
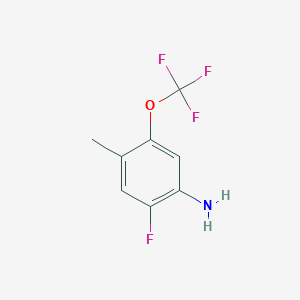
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
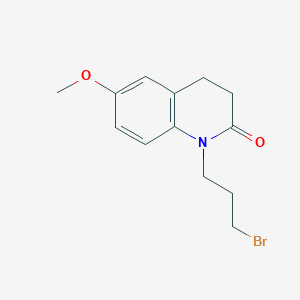
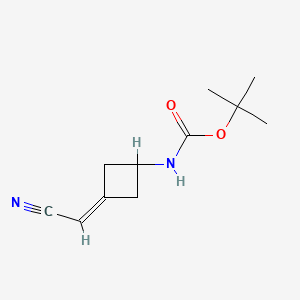
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
